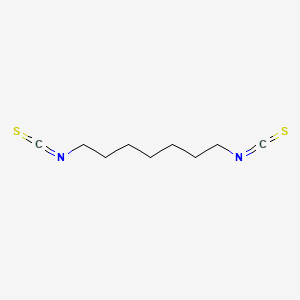
1,7-Diisothiocyanatoheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Diisothiocyanatoheptane is an organic compound with the molecular formula C9H14N2S2. It is characterized by the presence of two isothiocyanate groups attached to a heptane backbone. This compound is used as a reagent in various chemical reactions and has applications in scientific research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
1,7-Diisothiocyanatoheptane can be synthesized through the reaction of 1,7-diaminoheptane with thiophosgene. The reaction typically involves the following steps:
- Dissolve 1,7-diaminoheptane in an appropriate solvent such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety.
化学反応の分析
Types of Reactions
1,7-Diisothiocyanatoheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can be substituted with other nucleophiles, such as amines or alcohols, to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing double or triple bonds.
Oxidation and Reduction Reactions: The isothiocyanate groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Thiourea Derivatives: Formed through substitution reactions with amines.
Addition Products: Formed through reactions with alkenes or alkynes.
Oxidized or Reduced Isothiocyanates: Formed through oxidation or reduction reactions.
科学的研究の応用
1,7-Diisothiocyanatoheptane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including thiourea derivatives and other isothiocyanates.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,7-Diisothiocyanatoheptane involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound can inhibit enzyme activity by reacting with active site residues, thereby blocking substrate binding and catalysis .
類似化合物との比較
Similar Compounds
1,7-Diaminoheptane: A precursor in the synthesis of 1,7-Diisothiocyanatoheptane, characterized by the presence of amino groups instead of isothiocyanate groups.
1,7-Diisocyanatoheptane: Similar in structure but contains isocyanate groups instead of isothiocyanate groups.
1,7-Dithiocyanatoheptane: Contains thiocyanate groups instead of isothiocyanate groups.
Uniqueness
This compound is unique due to its dual isothiocyanate groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in the study of protein modification and enzyme inhibition .
特性
分子式 |
C9H14N2S2 |
|---|---|
分子量 |
214.4 g/mol |
IUPAC名 |
1,7-diisothiocyanatoheptane |
InChI |
InChI=1S/C9H14N2S2/c12-8-10-6-4-2-1-3-5-7-11-9-13/h1-7H2 |
InChIキー |
UKPBPYXUKRABHU-UHFFFAOYSA-N |
正規SMILES |
C(CCCN=C=S)CCCN=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


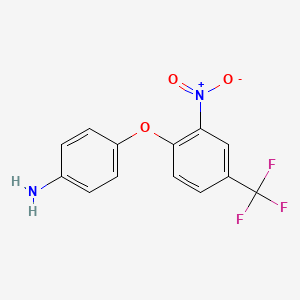
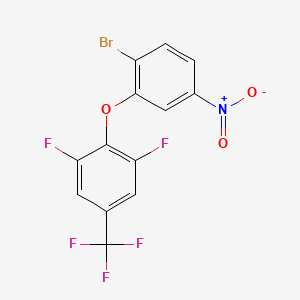
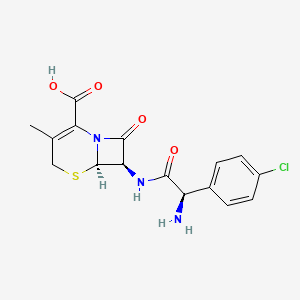
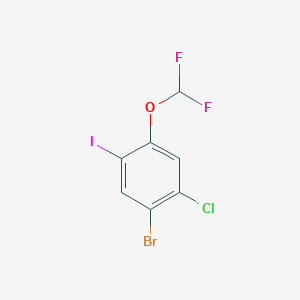
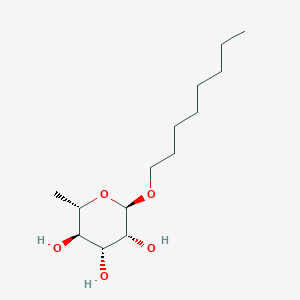
![1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427102.png)

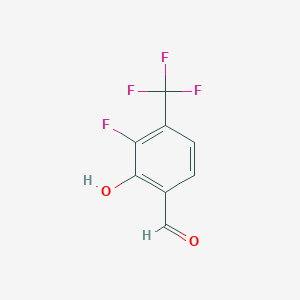
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)

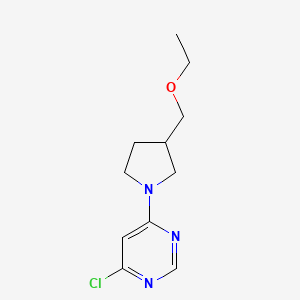
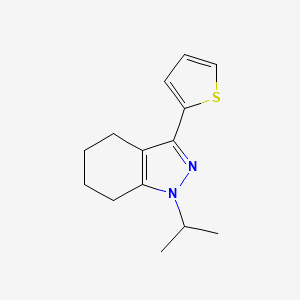
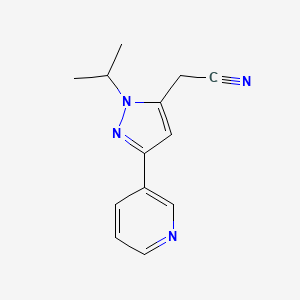
![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
